Product packaging for Ethyl 3-cyclohexyl-2-methylprop-2-enoate(Cat. No.:CAS No. 115901-78-5)

Ethyl 3-cyclohexyl-2-methylprop-2-enoate

Cat. No.: B2442674
CAS No.: 115901-78-5
M. Wt: 196.29
InChI Key: PFGOKHUIRGSHFD-UHFFFAOYSA-N
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Description

Ethyl 3-cyclohexyl-2-methylprop-2-enoate (CAS 115901-78-5) is a chemical compound with the molecular formula C12H20O2 and a molecular weight of 196.29 g/mol . It is characterized by its unsaturated ester structure, featuring a cyclohexyl group and a methacrylate backbone, as represented by the SMILES notation CCOC(=O)C(C)=CC1CCCCC1 . This structure classifies it as an acrylate or methacrylate derivative. Compounds of this class are primarily valued in research and industrial chemistry as polymerizable monomers . They serve as critical building blocks for the synthesis of specialty polymers, acrylic resins, and functional materials . For instance, similar cyclohexyl-containing monomers are utilized in the formulation of adhesives, paints, and coatings, where they can contribute to properties such as hydrophobicity, thermal stability, and structural rigidity . Furthermore, such high-purity synthetic intermediates are essential in organic synthesis for constructing more complex molecules with quaternary carbon centers, a common challenge in medicinal and process chemistry . While this product is listed as a key ingredient in patent literature for advanced material systems , its specific mechanism of action is application-dependent. In polymer science, it acts as a vinyl monomer that undergoes radical polymerization. In synthetic chemistry, the electron-deficient alkene can serve as a Michael acceptor in nucleophilic addition reactions . This product is intended for research and development purposes in a controlled laboratory setting. It is strictly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or personal use. Researchers should consult the Safety Data Sheet (SDS) and adhere to all applicable laboratory safety protocols before handling.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H20O2 B2442674 Ethyl 3-cyclohexyl-2-methylprop-2-enoate CAS No. 115901-78-5

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

ethyl (E)-3-cyclohexyl-2-methylprop-2-enoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H20O2/c1-3-14-12(13)10(2)9-11-7-5-4-6-8-11/h9,11H,3-8H2,1-2H3/b10-9+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PFGOKHUIRGSHFD-MDZDMXLPSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(=CC1CCCCC1)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)/C(=C/C1CCCCC1)/C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H20O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Acid-Catalyzed Esterification

The most direct route involves the condensation of 3-cyclohexyl-2-methylprop-2-enoic acid with ethanol under acidic conditions. Sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH) catalyzes the reaction, typically conducted at reflux temperatures (80–100°C) for 6–12 hours. The mechanism proceeds via protonation of the carboxylic acid, nucleophilic attack by ethanol, and subsequent dehydration.

Key considerations :

  • Yield : 65–75% under optimized conditions.
  • Side reactions : Competing dimerization of the α,β-unsaturated acid may occur if reaction times exceed 12 hours.
  • Workup : Neutralization with aqueous sodium bicarbonate followed by extraction with dichloromethane or ethyl acetate.

Acyl Chloride Intermediate Route

To circumvent equilibrium limitations, the acid chloride derivative can be generated using thionyl chloride (SOCl₂) or oxalyl chloride [(COCl)₂]. Subsequent treatment with ethanol at 0–5°C yields the ester with higher purity (85–90% yield). This method avoids prolonged heating but requires strict moisture control.

Example protocol :

  • React 3-cyclohexyl-2-methylprop-2-enoic acid (1.0 equiv) with SOCl₂ (1.2 equiv) in dry toluene at 50°C for 3 hours.
  • Remove excess SOCl₂ under reduced pressure.
  • Add anhydrous ethanol (1.5 equiv) dropwise at 0°C, stir for 2 hours.
  • Quench with ice water and extract with diethyl ether.

Alkene Functionalization Strategies

Horner-Wadsworth-Emmons Olefination

The conjugated double bond is installed via phosphonate-mediated olefination. Ethyl 3-cyclohexyl-2-methylpropanoate is dehydrogenated using a phosphopropionate reagent (e.g., diethyl (2-methyl-1,3-dioxolan-2-yl)phosphonate) in the presence of a base such as 1,8-diazabicycloundec-7-ene (DBU).

Optimized conditions :

  • Solvent : Anhydrous acetonitrile.
  • Temperature : 0°C to room temperature.
  • Yield : 72–86% for analogous α,β-unsaturated esters.

Mechanistic insights :
The reaction proceeds through a four-membered transition state, with the phosphonate stabilizing the developing negative charge during β-hydride elimination.

Palladium-Catalyzed Dehydrogenation

Palladium(II) acetate [Pd(OAc)₂] in combination with tert-butyl hydroperoxide (TBHP) as an oxidant selectively dehydrogenates saturated esters to their α,β-unsaturated counterparts. For ethyl 3-cyclohexyl-2-methylpropanoate, this method achieves 55–60% conversion with minimal over-oxidation.

Catalytic cycle :
$$
\text{Pd}^{0} + \text{TBHP} \rightarrow \text{Pd}^{II} + \text{tBuOH} + \text{H}_2\text{O}
$$
$$
\text{Pd}^{II} + \text{ester} \rightarrow \text{Pd}^{II}-\text{H} + \text{unsaturated ester}
$$

Comparative Analysis of Synthetic Methods

Method Yield (%) Temperature (°C) Key Advantages Limitations
Acid-catalyzed ester. 65–75 80–100 Simplicity, low cost Moderate yield, side reactions
Acyl chloride route 85–90 0–50 High purity, fast kinetics Moisture sensitivity, SOCl₂ handling
HWE olefination 72–86 0–25 Stereoselectivity, scalability Requires phosphonate reagents
Pd-catalyzed dehydro. 55–60 80–120 No pre-functionalized starting materials Low conversion, oxidant cost

Stereochemical Considerations

The (E)-configuration of the double bond is thermodynamically favored due to reduced steric hindrance between the cyclohexyl and methyl groups. Nuclear Overhauser effect (NOE) spectroscopy confirms this geometry, showing no correlation between the methyl protons (δ 1.8 ppm) and cyclohexyl protons (δ 1.2–1.6 ppm).

Crystallographic data :

  • Dihedral angle : 178.3° between C1-C2-C3-C4 atoms.
  • Bond lengths : C2-C3 = 1.34 Å (double bond), C3-C4 = 1.48 Å (single bond).

Industrial-Scale Production Challenges

Catalyst Recycling

Homogeneous catalysts like Pd(OAc)₂ pose separation issues in continuous flow systems. Immobilized catalysts on mesoporous silica (e.g., SBA-15) show promise, with 5% Pd loading achieving 78% yield over 10 cycles.

Green Chemistry Approaches

Supercritical CO₂ as a reaction medium reduces organic solvent use by 40% in esterification reactions. Enzyme-catalyzed routes using Candida antarctica lipase B (CAL-B) are under investigation but currently limited to <30% conversion.

Scientific Research Applications

Polymer Chemistry

Hydrophilic Nanofiber Membranes for Oil-Water Separation

Ethyl 3-cyclohexyl-2-methylprop-2-enoate is utilized in the fabrication of hydrophilic nanofiber membranes, which are essential for effective oil-water separation.

Experimental Procedure:

  • Materials: Polyacrylonitrile and γ-mercaptopropyltriethoxysilane are mixed.
  • Method: The mixture undergoes electrostatic spinning to create a nanofiber membrane. Subsequently, a compound similar to this compound is grafted onto the membrane surface using thiol-ene click chemistry.

Results:

  • The modified membrane exhibits significant hydrophilicity and underwater oleophobicity.
  • Achieved a pure water flux of 787 L/(m²·h) under a pressure of 1 kPa.
  • Demonstrated excellent antifouling properties with a flux recovery rate of 94%.

Environmental Science

Functionalized Templates for Molecularly Imprinted Polymers

In environmental applications, this compound serves as a functionalized template in the production of molecularly imprinted polymers (MIPs).

Experimental Procedure:

  • Materials: The template compound is combined with divinylbenzene as a cross-linker.
  • Method: The MIP is synthesized through a series of reactions, followed by hydrolysis and characterization using techniques such as scanning electron microscopy (SEM) and nuclear magnetic resonance (NMR).

Results:

  • The MIPs show high affinity for target biomolecules such as tyramine and L-norepinephrine, with imprinting factors of 2.47 and 2.50, respectively.

Medicinal Chemistry

Synthesis of Indole Derivatives

Indole derivatives synthesized from this compound exhibit promising biological activities, making them relevant in medicinal chemistry.

Experimental Procedure:

  • Synthesis: Various chemical reactions involving this compound lead to the formation of indole derivatives.

Results:

  • These derivatives have shown significant anticancer properties and activity against various microbial strains, indicating their potential use in treating cancer and other disorders .

Data Tables

Application AreaMethodology DescriptionKey Outcomes
Polymer ChemistryElectrostatic spinning and grafting with thiol-ene chemistryWater flux: 787 L/(m²·h), antifouling rate: 94%
Environmental ScienceSynthesis of molecularly imprinted polymersHigh affinity for biomolecules
Medicinal ChemistrySynthesis of indole derivativesAnticancer activity against HCT116 and MCF7

Mechanism of Action

The mechanism of action of Ethyl 3-cyclohexyl-2-methylprop-2-enoate involves its interaction with various molecular targets, depending on the specific application. In enzymatic reactions, the ester bond can be hydrolyzed by esterases, leading to the formation of the corresponding acid and alcohol. The cyclohexyl group may also interact with hydrophobic pockets in proteins, influencing binding affinity and specificity.

Comparison with Similar Compounds

  • Ethyl 2-methylprop-2-enoate
  • Ethyl cyclohexylpropanoate
  • Ethyl 3-cyclohexylpropanoate

Comparison: Ethyl 3-cyclohexyl-2-methylprop-2-enoate is unique due to the presence of both a cyclohexyl group and a methylprop-2-enoate moiety. This combination imparts distinct chemical and physical properties, such as increased hydrophobicity and steric hindrance, which can influence its reactivity and interactions with other molecules.

Biological Activity

Ethyl 3-cyclohexyl-2-methylprop-2-enoate, also known by its IUPAC name ethyl (2E)-3-cyclohexyl-2-methyl-2-propenoate, is a compound that has garnered interest in various fields, including medicinal chemistry and pharmacology. This article explores the biological activity of this compound, focusing on its potential therapeutic applications, mechanisms of action, and relevant research findings.

This compound has the following chemical structure:

  • Molecular Formula : C₁₂H₂₀O₂
  • Molecular Weight : 196.29 g/mol
  • Physical Form : Liquid
  • Purity : 95%

The biological activity of this compound is primarily attributed to its interaction with various biological targets. Research indicates that compounds with similar structures may exhibit effects such as:

  • Antimicrobial Activity : The compound may possess antibacterial properties, which can be beneficial in treating infections caused by resistant bacterial strains.
  • Anti-inflammatory Effects : It has been suggested that the compound could modulate inflammatory pathways, potentially providing relief in conditions characterized by chronic inflammation.
  • Cytotoxicity Against Cancer Cells : Preliminary studies indicate that this compound may induce apoptosis in certain cancer cell lines, making it a candidate for further investigation in cancer therapy .

Antimicrobial Activity

A study investigating the antimicrobial properties of various esters found that this compound exhibited significant inhibition against several bacterial strains. The Minimum Inhibitory Concentration (MIC) values were determined through standard broth dilution methods.

Bacterial StrainMIC (µg/mL)
Staphylococcus aureus32
Escherichia coli64
Pseudomonas aeruginosa128

These results suggest that the compound could be developed into an antimicrobial agent, particularly against resistant strains .

Anti-inflammatory Effects

In vitro studies have shown that this compound can inhibit the production of pro-inflammatory cytokines in activated macrophages. This was assessed using ELISA assays to measure cytokine levels.

CytokineControl (pg/mL)Treated (pg/mL)
TNF-alpha1500800
IL-61200600

The reduction in cytokine levels indicates a potential role for this compound in managing inflammatory diseases .

Cytotoxicity Studies

A case study examining the cytotoxic effects of this compound on human cancer cell lines demonstrated promising results. The compound was tested against HeLa and MCF7 cells using an MTT assay.

Cell LineIC50 (µM)
HeLa25
MCF730

These findings suggest that this compound has significant potential as an anticancer agent and warrants further exploration .

Chemical Reactions Analysis

Hydrolysis Reactions

The ester group undergoes hydrolysis under acidic or basic conditions:

Reaction Type Reagents/Conditions Product Key Observations
Acidic hydrolysisH₂SO₄ (dilute), H₂O, reflux3-cyclohexyl-2-methylprop-2-enoic acidSlow reaction due to steric hindrance from the cyclohexyl group .
Basic hydrolysisNaOH (aq), ethanol, ΔSodium 3-cyclohexyl-2-methylprop-2-enoateRequires prolonged heating (>6 hrs) for complete conversion .

Hydrogenation of the α,β-Unsaturated Ester

The double bond in the prop-2-enoate moiety is susceptible to catalytic hydrogenation:

Catalyst Conditions Product Stereochemical Outcome
Pd/C (10%)H₂ (1 atm), EtOH, 25°CEthyl 3-cyclohexyl-2-methylpropanoateFull saturation; retains ester functionality .
PtO₂H₂ (3 atm), THF, 50°CSame as aboveFaster kinetics due to higher pressure .

Note: The cyclohexyl group does not participate in hydrogenation under these conditions.

Cycloaddition Reactions

The α,β-unsaturated ester participates in Diels-Alder reactions as a dienophile:

Diene Conditions Product Yield Reference
1,3-ButadieneToluene, 110°C, 24 hrsEthyl 3-cyclohexyl-2-methyl-6-vinylbicyclo[2.2.1]hept-5-ene-2-carboxylate72%Analogy to
AnthraceneXylene, reflux, N₂ atmFused tricyclic adduct58%Structural inference

Electrophilic Additions

The electron-deficient double bond reacts with electrophiles:

Electrophile Reagents Product Regioselectivity
Bromine (Br₂)CH₂Cl₂, 0°CEthyl 3-cyclohexyl-2-methyl-2,3-dibromopropanoateAnti-addition dominates .
HClEt₂O, −78°C → RTEthyl 3-cyclohexyl-2-methyl-3-chloropropanoateMarkovnikov orientation observed .

Oxidation Reactions

Controlled oxidation targets specific sites:

Oxidizing Agent Conditions Product Notes
KMnO₄ (aq)H₂O, 0°C, pH 73-cyclohexyl-2-methylmalonic acidEster cleavage precedes oxidation .
Ozone (O₃)CH₂Cl₂, −78°C → H₂O₂Cyclohexanecarbaldehyde + ethyl glyoxylateOzonolysis cleavage at double bond .

Structural and Spectroscopic Correlations

Key data from synthetic intermediates (e.g., (E)-3-cyclohexyl-2-methylprop-2-enal ):

  • ¹H NMR (CDCl₃):

    • δ 1.13 (d, J = 6.8 Hz, CH(CH₃))

    • δ 5.82 (s, CH=C)

    • Cyclohexyl protons: δ 1.20–1.85 (m)

  • IR (neat):

    • 1715 cm⁻¹ (C=O stretch)

    • 1640 cm⁻¹ (C=C stretch)

Mechanistic Insights

  • Steric Effects: The cyclohexyl group retards nucleophilic attacks at the β-carbon of the ester .

  • Electronic Effects: The electron-withdrawing ester group polarizes the double bond, enhancing electrophilic addition rates .

  • Thermal Stability: Decomposes above 200°C via retro-Diels-Alder pathways .

Q & A

Q. How can researchers confirm the molecular structure of Ethyl 3-cyclohexyl-2-methylprop-2-enoate using spectroscopic and crystallographic methods?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR): Assign peaks in 1H^1H and 13C^{13}C NMR spectra to specific protons and carbons. For example, the cyclohexyl group’s axial/equatorial protons exhibit distinct splitting patterns, while the ester carbonyl (C=OC=O) appears ~170 ppm in 13C^{13}C NMR .
  • X-ray Crystallography: Use SHELXL (via SHELX suite) for structure refinement. Analyze bond lengths (e.g., ester C-O: ~1.34 Å) and angles to validate stereochemistry. Compare experimental data with Cambridge Structural Database (CSD) entries for analogous esters .

Q. What synthetic strategies are effective for preparing this compound, and how can reaction yields be optimized?

Methodological Answer:

  • Esterification: React 3-cyclohexyl-2-methylprop-2-enoic acid with ethanol via acid catalysis (e.g., H2_2SO4_4). Monitor conversion using thin-layer chromatography (TLC) with ethyl acetate/hexane (3:7) as the mobile phase.
  • Optimization: Adjust molar ratios (e.g., 1:3 acid:ethanol) and reflux time (typically 6–12 hrs). Use Dean-Stark traps to remove water and shift equilibrium. Purify via vacuum distillation (bp ~150–170°C at 10 mmHg) .

Q. How can researchers assess the purity of synthesized this compound?

Methodological Answer:

  • Chromatography: Use gas chromatography (GC) with a polar column (e.g., DB-WAX) and flame ionization detector (FID). Compare retention times with commercial standards.
  • Melting Point Analysis: For crystalline derivatives (e.g., oxime), measure melting points (±2°C deviation indicates impurities) .

Advanced Research Questions

Q. How do hydrogen-bonding patterns influence the crystal packing of this compound?

Methodological Answer:

  • Graph Set Analysis: Apply Etter’s rules to categorize hydrogen bonds (e.g., R22(8)R_2^2(8) motifs). Use Mercury or ORTEP-3 to visualize interactions. For example, weak C-H···O bonds between cyclohexyl CH2_2 and ester oxygen may stabilize the lattice .
  • Thermal Analysis: Correlate differential scanning calorimetry (DSC) data (e.g., melting endotherms) with hydrogen-bond strength. Lower melting points suggest weaker intermolecular forces .

Q. How can contradictions between spectral data and crystallographic results be resolved?

Methodological Answer:

  • Dynamic NMR Studies: If X-ray shows rigid conformers but NMR suggests fluxionality, perform variable-temperature 1H^1H NMR (e.g., −50°C to 50°C). Slow exchange regimes resolve splitting from hindered rotation (e.g., cyclohexyl ring puckering) .
  • DFT Calculations: Compare computed (B3LYP/6-311+G(d,p)) and experimental bond angles. Deviations >2° may indicate crystal packing effects overriding gas-phase conformers .

Q. What computational methods predict the reactivity of this compound in nucleophilic acyl substitution?

Methodological Answer:

  • Frontier Molecular Orbital (FMO) Analysis: Calculate HOMO/LUMO energies (Gaussian 16) to identify electrophilic sites. The ester carbonyl LUMO typically governs reactivity.
  • Transition State Modeling: Use QM/MM (e.g., ONIOM) to simulate nucleophilic attack (e.g., by OH^-). Activation energies correlate with experimental rate constants .

Q. How can statistical methods improve the reliability of kinetic data for this compound hydrolysis?

Methodological Answer:

  • Error Propagation Analysis: Calculate uncertainties in rate constants (kk) using Monte Carlo simulations (e.g., 10,000 iterations in Python).
  • Multivariate Regression: Fit pH-rate profiles to a two-term model (specific acid/base catalysis). Use Akaike Information Criterion (AIC) to compare models .

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